

Application Notes and Protocols for SOM3355 Clinical Trials in Huntington's Disease

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient inclusion and exclusion criteria for clinical trials involving SOM3355 (bevantolol hydrochloride) for the treatment of chorea in Huntington's Disease (HD). The accompanying protocols outline the methodologies for key experiments cited in these trials.

Patient Inclusion and Exclusion Criteria

Recruitment for SOM3355 clinical trials is based on a stringent set of criteria to ensure patient safety and the integrity of the study data. The following tables summarize the key inclusion and exclusion criteria from various clinical trials, including NCT03575676 and NCT05475483.[1][2] [3][4]

Inclusion Criteria



Criteria	Description
Age	≥ 18 years[1] or ≥ 21 years[2][3]
Diagnosis	Confirmed diagnosis of Huntington's Disease by a movement disorders expert.
Genetic Confirmation	HTT gene CAG repeat count of ≥ 36.[1][2][3]
Chorea Severity	Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of $\geq 8[3]$ or $\geq 10.[2][3]$
Functional Capacity	UHDRS Total Functional Capacity (TFC) score of $\geq 4[3]$ or $\geq 7.[2][3]$
Mobility	Must be ambulatory (able to walk independently or with minimal assistance).[1][3]
Contraception	Females of childbearing potential and non- vasectomized males must agree to use effective contraception.[1]
Informed Consent	Subject or their legally authorized representative must provide written informed consent.[3]

Exclusion Criteria



Criteria	Description
Age of Onset	Onset of HD symptoms before the age of 18 (Juvenile HD).[1]
HD Subtype	Patients presenting with rigid akinesia.[2][3]
Prior and Concomitant Medications	- Use of VMAT2 inhibitors (tetrabenazine, deutetrabenazine, valbenazine) within 15 days of starting the trial.[1][2][3]- Use of antihypertensive medications.[1]- Use of typical neuroleptics or MAO inhibitors.[1]- Use of other antichoreic treatments (e.g., amantadine, memantine, riluzole).[2][3]
Cardiovascular Conditions	- History of clinically significant ECG abnormalities or family history of long QT syndrome.[1]- Cardiogenic shock, congestive heart failure, severe sinus bradycardia, or atrioventricular block (grades II and III).[1]
Other Medical Conditions	- Any condition that could alter drug absorption, distribution, metabolism, or excretion.[1]- Diabetic ketoacidosis or metabolic acidosis.[1]
Substance Abuse	History of alcohol or substance abuse within the previous 12 months.[1]
Pregnancy and Breastfeeding	Pregnant or breastfeeding females are excluded.[1]
Recent Clinical Trial Participation	Participation in another investigational drug or device trial within 30 days of starting the current trial.[1]

Experimental Protocols

The following protocols describe the high-level methodology for the clinical assessment of SOM3355's efficacy and safety.



Protocol 1: Assessment of Chorea Severity using UHDRS-TMC

Objective: To quantify the severity of chorea in Huntington's Disease patients.

Methodology:

- The Unified Huntington's Disease Rating Scale (UHDRS) is a standardized assessment tool used by a trained clinician.
- The Total Maximal Chorea (TMC) score is a component of the UHDRS motor assessment.
- The clinician scores chorea on a scale of 0 (absent) to 4 (severe, constant, disabling) for seven different body regions: face, buccal-oral-lingual, trunk, right upper limb, left upper limb, right lower limb, and left lower limb.
- The individual scores for each of the seven body regions are summed to generate the TMC score, which can range from 0 to 28.[4]
- A decrease in the TMC score from baseline indicates an improvement in chorea.[4]

Protocol 2: Phase 2a Clinical Trial Design (NCT03575676)

Objective: To assess the efficacy and safety of two different doses of SOM3355 in a proof-of-concept study.[5]

Methodology:

- This study employed a randomized, double-blind, placebo-controlled, crossover design.[5]
- 32 adult patients with chorea related to Huntington's Disease were enrolled.
- Participants were divided into two arms (Group A and Group B).[5]
- Group A received:
 - 100 mg of SOM3355 twice daily for 6 weeks.



- 200 mg of SOM3355 twice daily for the following 6 weeks.
- 100 mg of SOM3355 twice daily for the subsequent 6 weeks.
- Placebo twice daily for the final 6 weeks.[5]
- Group B received the same treatment sequence, but with the placebo administered during the first 6-week period.[5]
- The primary endpoint was the proportion of patients who experienced a reduction of at least two points in their UHDRS-TMC score while on any dose of SOM3355 compared to the placebo period.[5]

Protocol 3: Phase 2b Clinical Trial Design (NCT05475483)

Objective: To further assess the efficacy and safety of two doses of SOM3355 in a larger patient population.[2][4]

Methodology:

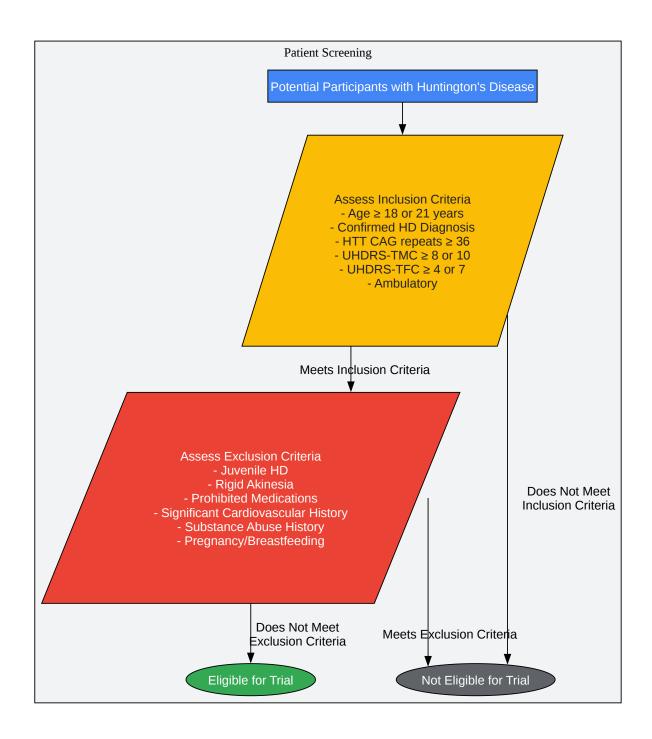
- This study was a randomized, double-blind, placebo-controlled, parallel-group trial.[4]
- The trial aimed to enroll approximately 129 patients.[4]
- Participants were randomized to one of three treatment arms:
 - Placebo
 - SOM3355 400 mg/day
 - SOM3355 600 mg/day[4]
- The treatment duration was 12 weeks.[4]
- The primary goal was to compare the change in the UHDRS-TMC score from baseline to the end of the 10-week treatment period between the SOM3355 groups and the placebo group.



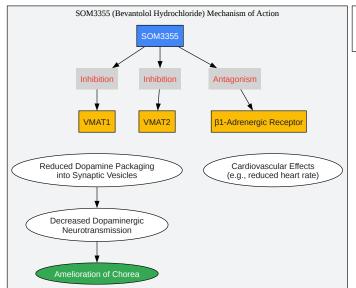
• Secondary goals included assessing the proportion of patients with a UHDRS-TMC score drop of two or more points, and changes in global health measures and quality of life.[6]

Visualizations Patient Screening Workflow



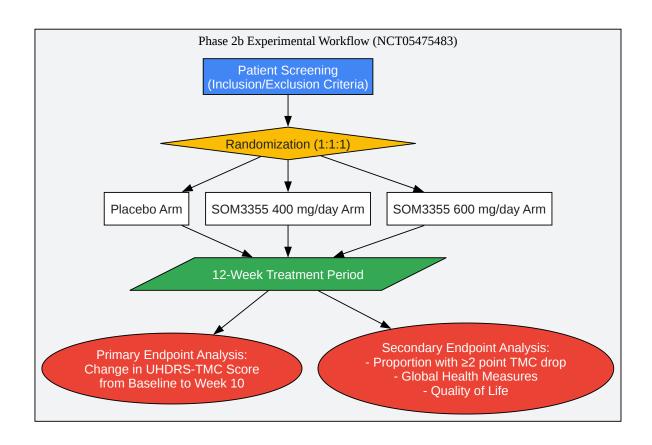












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